molecular formula C9H12ClNO2 B045393 Methyl 2-amino-2-phenylacetate hydrochloride CAS No. 15028-40-7

Methyl 2-amino-2-phenylacetate hydrochloride

Cat. No.: B045393
CAS No.: 15028-40-7
M. Wt: 201.65 g/mol
InChI Key: DTHMTBUWTGVEFG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-amino-2-phenylacetate hydrochloride typically involves the reaction of DL-α-phenylglycine with methanol and hydrochloric acid. In a typical procedure, DL-α-phenylglycine (394.7 g, 2.611 mol) and a solution of methanol/HCl 4.3 N (3940 mL, 16.942 mol) are placed in a glass reactor and stirred at room temperature (20° ± 2°C) for 18 hours. The conversion into a clear solution is observed after approximately 4 hours, followed by the formation of a cloudy suspension .

Chemical Reactions Analysis

Methyl 2-amino-2-phenylacetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It undergoes substitution reactions where the amino group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Methyl 2-amino-2-phenylacetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-phenylacetate hydrochloride involves its role as an intermediate in enzymatic reactions. It acts as a substrate for enzymes like Penicillin Acylase, which catalyzes the synthesis of antibiotics. The molecular targets and pathways involved include the active sites of these enzymes, where the compound undergoes specific chemical transformations .

Comparison with Similar Compounds

Methyl 2-amino-2-phenylacetate hydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

methyl 2-amino-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHMTBUWTGVEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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